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molecular formula C8H8O5 B8786607 vinyl acetate compound with 2,5-furandione (1:1) CAS No. 9011-07-8

vinyl acetate compound with 2,5-furandione (1:1)

Cat. No. B8786607
M. Wt: 184.15 g/mol
InChI Key: KRWWZDVIEFSIOT-UHFFFAOYSA-N
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Patent
US04671982

Procedure details

13 g (0.5 mole) of vinyl acetate, 49 g (0.5 mole) of maleic acid anhydride and 0.1 g of lauroyl peroxide were dissolved in 400 cc of benzene and heated for five hours at 70° C. The copolymer was precipitated from the viscous solution with petroleum ether (80° to 100° C.). The copolymer dissolved well in diluted caustic soda.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:7]1(=[O:13])[O:12][C:10](=[O:11])[CH:9]=[CH:8]1.C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC>C1C=CC=CC=1>[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[C:10]1(=[O:11])[O:12][C:7](=[O:13])[CH:8]=[CH:9]1 |f:4.5|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
49 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0.1 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The copolymer was precipitated from the viscous solution with petroleum ether (80° to 100° C.)
DISSOLUTION
Type
DISSOLUTION
Details
The copolymer dissolved well in diluted caustic soda

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC=C.C1(\C=C/C(=O)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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